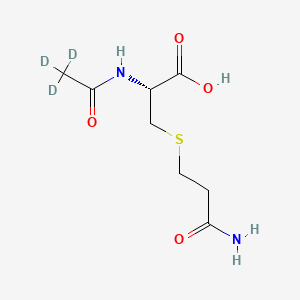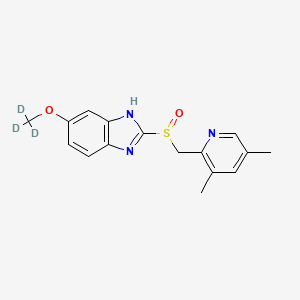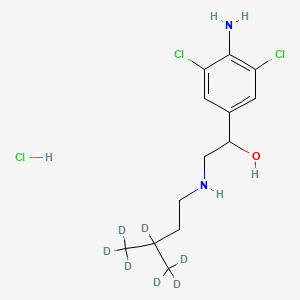
N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3: is a deuterated analog of N-Acetyl-S-(carbamoylethyl)-L-cysteine, a metabolite of acrylamide. This compound is used in various scientific research applications due to its unique properties and stability. The deuterium labeling (d3) enhances its utility in metabolic studies and analytical chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3 typically involves the reaction of L-cysteine with acrylamide in the presence of deuterated acetic anhydride. The reaction conditions include:
Temperature: Room temperature to 50°C
Solvent: Aqueous or organic solvents like ethanol or methanol
Catalysts: Acidic or basic catalysts to facilitate the reaction
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous reactors: to maintain consistent reaction conditions
Purification steps: such as crystallization or chromatography to obtain high-purity product
Quality control measures: to ensure the deuterium labeling is consistent and the product meets the required specifications
化学反应分析
Types of Reactions: N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3 undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides and sulfones
Reduction: Reduction reactions can convert it back to its thiol form
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing agents: Sodium borohydride, lithium aluminum hydride
Solvents: Water, ethanol, methanol
Major Products:
Oxidation products: Sulfoxides, sulfones
Reduction products: Thiol derivatives
Substitution products: Various substituted cysteine derivatives
科学研究应用
N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3 is widely used in scientific research due to its stability and unique properties. Some applications include:
Metabolic studies: Used as a biomarker to study acrylamide metabolism and its effects on the body
Analytical chemistry: Employed in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy for accurate quantification and analysis
Toxicology: Helps in understanding the toxicological effects of acrylamide and its metabolites
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of drugs
作用机制
The mechanism of action of N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3 involves its role as a metabolite of acrylamide. It is formed through the conjugation of acrylamide with glutathione, followed by further metabolism. The molecular targets and pathways include:
Glutathione S-transferase (GST): Catalyzes the conjugation of acrylamide with glutathione
Cytochrome P450 enzymes: Involved in the oxidation of acrylamide to glycidamide
Excretion pathways: Metabolites are excreted through urine, making it a useful biomarker for acrylamide exposure
相似化合物的比较
N-Acetyl-S-(carbamoylethyl)-L-cysteine-d3 is compared with other similar compounds such as:
N-Acetyl-S-(carbamoylethyl)-L-cysteine: The non-deuterated analog
N-Acetyl-S-(2-carbamoyl-2-hydroxyethyl)-L-cysteine: Another metabolite of acrylamide
N-Acetyl-S-(1-carbamoyl-2-hydroxyethyl)-L-cysteine: A structurally similar compound
Uniqueness:
Deuterium labeling: Enhances stability and allows for precise analytical measurements
Metabolic studies: Provides insights into the metabolism of acrylamide and its effects on the body
List of Similar Compounds
- N-Acetyl-S-(carbamoylethyl)-L-cysteine
- N-Acetyl-S-(2-carbamoyl-2-hydroxyethyl)-L-cysteine
- N-Acetyl-S-(1-carbamoyl-2-hydroxyethyl)-L-cysteine
属性
IUPAC Name |
(2R)-3-(3-amino-3-oxopropyl)sulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O4S/c1-5(11)10-6(8(13)14)4-15-3-2-7(9)12/h6H,2-4H2,1H3,(H2,9,12)(H,10,11)(H,13,14)/t6-/m0/s1/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGBCHNJZQQEQRX-FYFSCIFKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSCCC(=O)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H](CSCCC(=O)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(2R,4R)-1-[(2S)-5-[[Imino(nitroamino)methyl]amino]-2-[[(3-methyl-8-quinolinyl)sulfonyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic acid](/img/structure/B587886.png)







